molecular formula C23H28N2O6 B297543 ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate

ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate

Cat. No. B297543
M. Wt: 428.5 g/mol
InChI Key: YNRQVORHJCHJRR-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as ethyl {4-[(E)-2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl}-2-ethoxyphenylacetate, and it is a synthetic derivative of ethyl-2-phenylacetate.

Mechanism of Action

The mechanism of action of ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
Ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate has been shown to exhibit several biochemical and physiological effects. These include anti-inflammatory, analgesic, antipyretic, and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the significant advantages of ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate is its ability to inhibit the production of inflammatory mediators without causing significant adverse effects. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate. These include:
1. Further studies on the mechanism of action of this compound to better understand its pharmacological effects.
2. Investigation of the potential applications of this compound in the treatment of other inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis.
3. Development of new synthetic methods for the production of this compound to improve its yield and purity.
4. Exploration of the potential use of this compound as a lead compound for the development of new anti-inflammatory drugs.
Conclusion
In conclusion, ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anti-inflammatory and analgesic properties and has several biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other inflammatory conditions.

Synthesis Methods

The synthesis of ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate involves the reaction of ethyl-2-phenylacetate with 2,6-dimethylphenol, followed by the addition of hydrazine hydrate and ethyl chloroacetate. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

Ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties.

properties

Product Name

ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenoxy]acetate

InChI

InChI=1S/C23H28N2O6/c1-5-28-20-12-18(10-11-19(20)30-15-22(27)29-6-2)13-24-25-21(26)14-31-23-16(3)8-7-9-17(23)4/h7-13H,5-6,14-15H2,1-4H3,(H,25,26)/b24-13+

InChI Key

YNRQVORHJCHJRR-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)OCC(=O)OCC

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)OCC(=O)OCC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)OCC(=O)OCC

Origin of Product

United States

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